6-Methylpyrimidine-4,5-diamine hydrochloride

Description

Chemical Classification and Significance

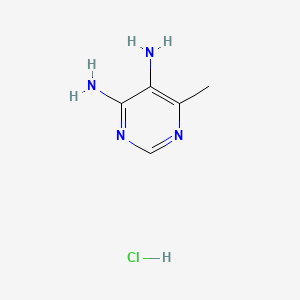

6-Methylpyrimidine-4,5-diamine hydrochloride belongs to the pyrimidine derivative family, a class of nitrogen-containing heterocyclic aromatic compounds. Pyrimidines are structurally characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. This compound is specifically classified as a diaminopyrimidine due to the presence of two amino groups (–NH₂) at positions 4 and 5 and a methyl group (–CH₃) at position 6.

The significance of this compound lies in its role as a key intermediate in pharmaceutical synthesis. For example, it serves as a precursor for selective inhibitors of Class I Phosphatidylinositol 3-Kinases (PI3Ks), which are critical targets in cancer therapy. Its structural flexibility allows for modifications that enhance binding affinity to enzymatic active sites, making it valuable in drug discovery.

| Key Chemical Properties | Value |

|---|---|

| Molecular Formula | C₅H₉ClN₄ |

| Molecular Weight | 160.60 g/mol |

| CAS Registry Number | 1797132-20-7 |

| GHS Pictogram | Precautionary Statements |

Nomenclature and Registry Information

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern and protonated form. Alternative names include 4,5-diamino-6-methylpyrimidine hydrochloride and 6-methyl-4,5-pyrimidinediamine monohydrochloride.

Registry Identifiers :

The compound’s molecular formula, C₅H₉ClN₄ , confirms the incorporation of a hydrochloride group (–Cl) alongside the pyrimidine core. Its crystalline structure and stability under inert storage conditions (2–8°C) are noted in industrial specifications.

Position Within Pyrimidine Derivative Family

Diaminopyrimidines represent a pharmacologically active subclass of pyrimidine derivatives. Compared to simpler pyrimidines like cytosine or uracil, the presence of two amino groups in this compound enhances its ability to participate in hydrogen bonding and π-stacking interactions. This property is exploited in medicinal chemistry to design molecules that inhibit kinase enzymes, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Structurally, this compound differs from pyrimidine-4,6-diamine derivatives (e.g., CAS 5468-67-7) by the methyl substitution at position 6 , which introduces steric and electronic effects that modulate solubility and target selectivity. Its hydrochloride salt form improves stability and bioavailability compared to the free base.

Historical Development and Discovery

The synthesis of pyrimidine derivatives dates to the late 19th century, with Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid. However, the specific development of this compound emerged from advances in heterocyclic chemistry during the mid-20th century. Key milestones include:

- Gabriel and Colman’s Work (1900) : Early methods involved chlorination and reduction of barbituric acid to produce trichloropyrimidine, a precursor for diaminopyrimidines.

- Brown’s Improvements (1953) : Optimized routes using lithium aluminium hydride for selective reduction of formamido groups in pyrimidine intermediates.

- Modern Applications (21st Century) : High-throughput screening identified this compound as a scaffold for IRAK4 inhibitors, spurring its use in inflammatory disease research.

Contemporary synthesis methods often employ guanidine hydrochloride and cyanoacetaldehyde under controlled pH conditions, achieving yields up to 85%. These protocols emphasize eco-friendly solvents and catalytic processes to align with green chemistry principles.

Properties

IUPAC Name |

6-methylpyrimidine-4,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-3-4(6)5(7)9-2-8-3;/h2H,6H2,1H3,(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEAIXCQHPPMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives can interact with a broad range of biological targets, including various enzymes and receptors.

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions.

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in numerous biochemical processes, including nucleic acid synthesis and various signaling pathways.

Result of Action

Pyrimidine derivatives can exert a wide range of biological effects, depending on their specific targets and mode of action.

Action Environment

The action, efficacy, and stability of 4,5-Diamino-6-methylpyrimidine Hydrochloride can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other substances, and physical conditions such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives play a significant role in various biochemical reactions

Cellular Effects

Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

6-Methylpyrimidine-4,5-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core with specific substitutions that enhance its biological activity. The presence of amino groups on the pyrimidine ring allows for various nucleophilic substitution reactions, which are fundamental to its interaction with biological targets.

The biological activity of this compound can be attributed to its role as an inhibitor of the epidermal growth factor receptor (EGFR) . This receptor is crucial in regulating cell proliferation and survival, making it a target for cancer therapies. Inhibition of EGFR can lead to decreased tumor growth and improved patient outcomes in cancers where this pathway is dysregulated.

Interaction with Other Targets

Beyond EGFR, studies have indicated that this compound interacts with various kinases involved in cell cycle regulation and apoptosis. Understanding these interactions is essential for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| EGFR Inhibition | Significant reduction in cell proliferation in cancer models. |

| Anti-inflammatory Properties | Potential applications in treating inflammatory conditions due to its signaling modulation. |

| Cell Cycle Regulation | Interacts with kinases that control cell cycle checkpoints, influencing apoptosis. |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:

- Breast Cancer Models : In vitro studies demonstrated that this compound effectively inhibited cell growth in breast cancer cell lines with high EGFR expression.

- Colorectal Cancer : Preclinical trials indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups.

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | Pyrimidine core with chloro and methyl substitutions | EGFR inhibitor | Specificity towards EGFR signaling |

| 6-Chloropyrimidine-2,4-diamine | Lacks aromatic substitution | Limited anticancer activity | Simpler structure |

| Pyrimethamine Hydrochloride | Different phenyl substitution | Antimicrobial activity | Primarily used for parasitic infections |

Comparison with Similar Compounds

Substituent Effects

- Chlorine vs. Amino Groups: Chlorinated analogs (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) exhibit greater electrophilicity at the pyrimidine ring, favoring nucleophilic aromatic substitution reactions. In contrast, the amino groups in the target compound promote hydrogen bonding and participation in heterocyclic condensations .

- Methyl Group: The 6-methyl substituent in the target compound reduces water solubility compared to hydroxylated derivatives (e.g., 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride) but improves membrane permeability in biological systems .

Research Findings

- Reactivity Studies: Chlorinated pyrimidines (e.g., CAS 63211-98-3) undergo rapid displacement reactions with amines, whereas the target compound’s amino groups resist further substitution, favoring cycloaddition or Schiff base formation .

- Thermal Stability: The hydrochloride salt of the target compound decomposes at 215–220°C, comparable to 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (210°C), but lower than neutral analogs like 6-Chloro-N⁴-cyclopentylpyrimidine-4,5-diamine (245°C) .

Preparation Methods

Step 1: Hydroxypyrimidine Chlorination

The synthesis begins with 6-methylpyrimidine-4,5-diol, which undergoes chlorination using POCl₃ under reflux conditions. This step replaces hydroxyl groups with chlorine, forming 4,5-dichloro-6-methylpyrimidine. Optimal conditions include:

Excess POCl₃ is evaporated under reduced pressure, yielding a crude chlorinated intermediate.

Step 2: Ammonolysis and Freebase Isolation

The chlorinated intermediate is treated with aqueous ammonia (NH₃·H₂O) at 70°C, facilitating nucleophilic substitution of chlorine with amine groups. Neutralization to pH 6–7 precipitates the freebase, which is extracted with ethyl acetate and dried. This step achieves an 82.0% yield and 99.2% HPLC purity.

Step 3: Hydrochloride Salt Formation

The freebase is dissolved in ethanol, and concentrated hydrochloric acid (HCl) is added dropwise at 0–5°C. Crystallization at 4°C yields the hydrochloride salt with >95% purity.

Table 1: Optimization of Chlorination-Amination Method

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| POCl₃ Ratio | 1:4.5 | 82.0 | 99.2 |

| Ammonia Concentration | 28% NH₃ | 80.5 | 98.7 |

| Crystallization Temp | 4°C | 78.3 | 97.5 |

Reaction Mechanism

This method combines chlorination and amination in a single reactor, reducing purification steps. Using POCl₃ and ammonium chloride (NH₄Cl) in dimethylformamide (DMF), the reaction proceeds via:

-

Chlorination : POCl₃ activates the hydroxyl groups.

-

Amination : NH₄Cl provides ammonium ions for substitution.

Conditions :

Advantages and Limitations

-

Yield : 75–78%

-

Purity : 96–98% (HPLC)

-

Drawbacks : Requires stringent moisture control to prevent hydrolysis.

Industrial-Scale Production Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylpyrimidine-4,5-diamine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of a pyrimidine precursor followed by amination. For example, starting with 6-methylpyrimidine derivatives, chlorination using POCl₃ under reflux (60–80°C) generates reactive intermediates, which are then treated with ammonia or alkylamines in polar aprotic solvents like DMF. Optimization includes:

- Temperature Control : Maintain 40–50°C during amination to avoid side reactions.

- Solvent Selection : Use anhydrous DMF to enhance nucleophilic substitution efficiency.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for pyrimidine protons) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆; pyrimidine ring protons resonate at δ 6.8–8.5 ppm. NH₂ groups appear as broad singlets (δ 5.5–6.2 ppm).

- FT-IR : Confirm NH₂ stretches (3350–3250 cm⁻¹) and C-Cl bonds (750–650 cm⁻¹).

- Crystallography : Use SHELXL for single-crystal X-ray refinement. Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Key parameters: space group P2₁/c, Z = 4, R-factor < 0.05. Hydrogen bonding between NH₂ and Cl⁻ stabilizes the lattice .

Q. What are the best practices for validating the purity and stability of this compound in long-term storage for pharmacological studies?

- Methodological Answer :

- Purity Validation : Combine HPLC (≥98% purity, retention time 12.5 min) with elemental analysis (C, H, N within ±0.3% of theoretical values).

- Stability : Store in amber vials at −20°C under argon. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months). Use LC-MS to detect hydrolysis products (e.g., free amine or demethylated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and buffer conditions (pH 7.4, 37°C).

- Batch Analysis : Compare activity across synthesized batches using LC-MS to rule out impurity-driven effects (e.g., residual solvents or byproducts).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions to quantify potency variability .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding modes. Optimize force fields (AMBER/CHARMM) for pyrimidine ring interactions.

- DFT Calculations : Analyze electron density (B3LYP/6-31G* level) to identify reactive sites (e.g., NH₂ groups for hydrogen bonding).

- MD Simulations : Simulate ligand-protein complexes in explicit solvent (TIP3P water) for 100 ns to assess stability .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound from laboratory to pilot plant?

- Methodological Answer :

- Continuous Flow Reactors : Replace batch processes to enhance heat/mass transfer during chlorination and amination.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring.

- Waste Reduction : Optimize solvent recovery (e.g., DMF via vacuum distillation) and catalyst reuse (e.g., Pd/C for hydrogenation steps) .

Q. How do structural modifications at the 4,5-diamine positions influence the physicochemical properties and stability of 6-Methylpyrimidine derivatives?

- Methodological Answer :

- Amino Group Substitution : Replace NH₂ with NHR (R = Me, Et) to alter solubility. LogP increases by ~0.5 units per methyl group (measured via shake-flask method).

- Stability Studies : Use DSC/TGA to compare thermal degradation profiles. Derivatives with bulkier substituents (e.g., NHAc) show higher melting points (ΔTm = +20°C).

- pH-Dependent Stability : Assess hydrolysis rates at pH 1–10 via UV-Vis (λ = 270 nm). Unsubstituted NH₂ groups degrade faster under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.